molecular formula C17H14N2O6 B5646055 6,7-dimethoxy-2-(3-methyl-4-nitrophenyl)-4H-3,1-benzoxazin-4-one

6,7-dimethoxy-2-(3-methyl-4-nitrophenyl)-4H-3,1-benzoxazin-4-one

Cat. No. B5646055
M. Wt: 342.30 g/mol
InChI Key: RWVBCBQJCNCDJM-UHFFFAOYSA-N
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Description

"6,7-dimethoxy-2-(3-methyl-4-nitrophenyl)-4H-3,1-benzoxazin-4-one" is a compound that belongs to the benzoxazinones family, a class of organic compounds known for their diverse biological activities and chemical properties. This family of compounds has been studied for various applications, including their potential use in pharmacology and materials science, though our focus will exclude these applications to concentrate on the compound's inherent chemical characteristics.

Synthesis Analysis

The synthesis of benzoxazinone derivatives, including compounds similar to "6,7-dimethoxy-2-(3-methyl-4-nitrophenyl)-4H-3,1-benzoxazin-4-one", often involves multi-step chemical processes. These processes may include nitration, methylation, and condensation reactions. For example, compounds with similar structures have been synthesized by reacting nitrophenyl-acetylated intermediates with various reagents to introduce the desired functional groups (Kitson & Freeman, 1993).

Molecular Structure Analysis

The molecular structure of benzoxazinones, including our compound of interest, is characterized by the benzoxazinone core, often substituted with various functional groups that influence its physical and chemical properties. X-ray crystallography and spectroscopic methods like NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are commonly used to elucidate these structures, revealing details such as bond lengths, angles, and the spatial arrangement of atoms (Waters & Kitson, 1996).

Chemical Reactions and Properties

Benzoxazinones, including our compound, can undergo various chemical reactions, reflecting their reactive nature. These reactions include nucleophilic substitutions and additions, which can be leveraged to further modify the compound's structure or to study its reactivity patterns. The presence of nitro and methoxy groups, for instance, can significantly influence the compound's electronic properties and reactivity towards certain reagents (Castillo et al., 2017).

Physical Properties Analysis

The physical properties of "6,7-dimethoxy-2-(3-methyl-4-nitrophenyl)-4H-3,1-benzoxazin-4-one" and related compounds can be influenced by their molecular structure. Properties such as melting point, solubility, and crystal structure are determined by the compound's molecular arrangement and intermolecular forces. These properties are crucial for understanding the compound's behavior in different environments and for its potential applications in material science or as a pharmaceutical intermediate (Maru & Shah, 2013).

Chemical Properties Analysis

The chemical properties of benzoxazinone derivatives are largely defined by their functional groups. The electron-withdrawing nitro group and electron-donating methoxy groups influence the compound's acidity, basicity, and overall reactivity. These properties are pivotal for the compound's interactions with other chemicals and its potential utility in synthesis and industrial processes (Nakamura, Uchiyama, & Ohwada, 2003).

properties

IUPAC Name

6,7-dimethoxy-2-(3-methyl-4-nitrophenyl)-3,1-benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O6/c1-9-6-10(4-5-13(9)19(21)22)16-18-12-8-15(24-3)14(23-2)7-11(12)17(20)25-16/h4-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWVBCBQJCNCDJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC3=CC(=C(C=C3C(=O)O2)OC)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-dimethoxy-2-(3-methyl-4-nitrophenyl)-4H-3,1-benzoxazin-4-one

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